molecular formula C14H20N6O B2632240 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034208-77-8

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2632240
CAS RN: 2034208-77-8
M. Wt: 288.355
InChI Key: HQVILPFEDJBGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H20N6O and its molecular weight is 288.355. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications

One study discusses the synthesis of a related compound for potential use in Positron Emission Tomography (PET) imaging. The synthesis process involved multiple steps, leading to the production of a tracer with high radiochemical yield and purity. This compound could be instrumental in imaging neuroinflammation, showcasing its potential in medical diagnostics and research into neurodegenerative diseases (Wang et al., 2018).

Molecular Interaction Studies

Another research focus is the molecular interaction of antagonists with cannabinoid receptors. A study on a similar pyrazole-based compound explored its binding mechanism to the CB1 cannabinoid receptor. This research provides insights into the structural requirements for receptor binding, offering a pathway for the development of new therapeutic agents (Shim et al., 2002).

Synthesis for Biological Evaluation

Further studies involve the synthesis of pyrazole carboxamide derivatives for biological evaluation. One such effort produced novel ligands for the cerebral cannabinoid receptor (CB1), showing higher binding affinity and lower lipophilicity than previous compounds. This research underscores the potential of these compounds in developing drugs targeting the CB1 receptor for various neurological conditions (Fan et al., 2006).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of pyrazole derivatives have been extensively studied. For example, the creation of novel isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the versatility of pyrazole compounds in creating a wide range of biologically active molecules (Rahmouni et al., 2014).

Exploration of Cannabinoid Receptor Ligands

The exploration of diarylpyrazoles as cannabinoid receptor ligands highlights their potential in developing antagonists for therapeutic use. The metabolic profiling of these compounds provides essential information on their biotransformation, which is crucial for drug development and safety evaluation (Zhang et al., 2005).

properties

IUPAC Name

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-10-9-13(18-17-10)20-7-4-11(5-8-20)16-14(21)12-3-6-15-19(12)2/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVILPFEDJBGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.